Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemical research. Its structure contains multiple functional groups such as an ester, amide, benzo[d]thiazole, and thiadiazole ring system, making it a compound of significant interest for synthetic chemists and researchers.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting a wide range of potential targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting diverse potential effects .
Biochemical Analysis
Cellular Effects
Thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves a multi-step process:
Synthesis of Benzo[d]thiazole-2-carboxylic acid: Benzo[d]thiazole can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid, followed by oxidation.
Formation of 1,3,4-thiadiazole: 1,3,4-thiadiazole can be formed through the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization.
Formation of the intermediate: The benzo[d]thiazole-2-carboxylic acid can be reacted with thioacetic acid to form an intermediate. This is then condensed with 1,3,4-thiadiazole.
Final step: The final compound is obtained by esterification with ethyl bromoacetate and subsequent amidation with the amine group on benzo[d]thiazole and thiadiazole rings.
Industrial Production Methods:: Industrial-scale production may utilize slightly modified methods to optimize yield and purity, often involving catalysis and controlled reaction environments to minimize by-products. These methods ensure that the compound is produced efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The thiadiazole and benzo[d]thiazole rings can undergo oxidative transformations, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride, which can target the ester functional group.
Substitution: Nucleophilic substitution can occur at the ester group or the benzo[d]thiazole ring system using nucleophiles such as amines or thiols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Amino derivatives, thiol derivatives.
Scientific Research Applications
Comprehensive Description::
Chemistry: In synthetic organic chemistry, this compound can serve as a versatile intermediate for the preparation of various heterocyclic compounds, potentially leading to novel materials with unique properties.
Biology: The amide linkage and the aromatic rings confer potential bioactivity, making it a candidate for biological assays, such as enzyme inhibition or receptor binding studies.
Medicine: Due to its structural complexity, it has potential as a lead compound in drug discovery programs, particularly in developing new anti-inflammatory or anticancer agents.
Industry: In materials science, its unique chemical structure makes it suitable for applications in developing new polymers or as a building block for advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds and Uniqueness::
Similar Compounds: Other compounds in the same family include derivatives of benzo[d]thiazole and 1,3,4-thiadiazole, such as benzo[d]thiazole-2-carboxamide and 1,3,4-thiadiazol-2-thiol.
Uniqueness: Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups and the resulting chemical properties. It exhibits a complex interplay between its aromatic rings and functional groups, which can lead to distinct chemical reactivity and potential biological activity.
This compound’s diversity in functional groups and structure makes it a versatile and valuable molecule for a variety of scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S3/c1-2-30-19(29)12-7-3-4-8-13(12)22-16(27)11-31-21-26-25-20(33-21)24-17(28)18-23-14-9-5-6-10-15(14)32-18/h3-10H,2,11H2,1H3,(H,22,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYXJRPNMTRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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